molecular formula C19H29N3O4 B2540636 N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946382-82-7

N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2540636
CAS RN: 946382-82-7
M. Wt: 363.458
InChI Key: HUZHHLVFRBBCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as the 3,4-dimethoxyphenyl group are present in the compounds studied within these papers, suggesting a possible relevance in the context of medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds involves the use of arylalkyl groups and various other substituents to create molecules with potential adrenolytic and vasodilator properties. For instance, a series of N1-arylalkyl-N4-(2'-pyridyl)-2'6-dimethylpiperazines were synthesized, with the N1-substitution by the 3,4-dimethoxyphenethyl group showing promising pharmacological activity . Additionally, chiral auxiliary-bearing isocyanides were used as synthons to create strongly fluorescent oxazole derivatives, indicating the versatility of the 3,4-dimethoxyphenyl group in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been studied using techniques such as X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative with the 3,4-dimethoxyphenyl group was elucidated, which could provide insights into the conformation and electronic properties of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of the 3,4-dimethoxyphenyl group and its derivatives can be inferred from the synthesis methods employed in the creation of related compounds. The use of 3,4-dimethoxybenzoyl chloride in the presence of a nonionic superbase to obtain oxazole derivatives indicates that the group can participate in condensation reactions to form heterocyclic compounds . This reactivity could be relevant when considering the synthesis of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,4-dimethoxyphenyl group can vary significantly depending on the overall molecular structure. For instance, a novel small molecule HIF-1 pathway inhibitor with this group was found to have poor water solubility, which is a critical factor in drug development and necessitates further chemical modifications to optimize pharmacological properties . This suggests that the solubility and other physicochemical properties of "this compound" would need to be carefully evaluated in the context of its potential use as a therapeutic agent.

Scientific Research Applications

Cancer Therapy and Pharmacokinetics

  • Dolastatin 10 Analogue (TZT-1027) Study : A derivative designed to inhibit microtubule assembly, TZT-1027, was evaluated for its cytotoxic effects in patients with advanced solid tumors. The study assessed dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, identifying neutropenia and infusion arm pain as primary side effects. A partial response was observed in a patient with metastatic liposarcoma, suggesting potential therapeutic benefits in cancer treatment (de Jonge et al., 2005).

Imaging Studies for Tumor Proliferation

  • PET Imaging with 18F-ISO-1 : The safety, dosimetry, and feasibility of using 18F-ISO-1 for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms were explored. The study demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker of cellular proliferation, highlighting its potential utility in evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Understanding Biological Interactions

  • Metformin and Methylglyoxal Scavenging : Investigation into how metformin, a common diabetes medication, interacts with methylglyoxal, a dicarbonyl compound implicated in diabetic complications, revealed that metformin can scavenge methylglyoxal to form a novel imidazolinone metabolite in humans. This finding has implications for understanding metformin's beneficial effects beyond its antihyperglycemic activity and suggests a potential mechanism by which it might protect against diabetic complications (Kinsky et al., 2016).

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13(2)22-9-7-14(8-10-22)12-20-18(23)19(24)21-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHHLVFRBBCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.